1-(5-chloro-2-methoxyphenyl)-3-(3-methoxyphenyl)-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)urea
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Description
1-(5-chloro-2-methoxyphenyl)-3-(3-methoxyphenyl)-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)urea is a useful research compound. Its molecular formula is C23H26ClN5O3 and its molecular weight is 455.9 g/mol. The purity is usually 95%.
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Biological Activity
1-(5-chloro-2-methoxyphenyl)-3-(3-methoxyphenyl)-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)urea is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a triazole ring and multiple aromatic systems. Its molecular formula is C21H20ClN3O4S with a molecular weight of approximately 450.901 g/mol. The presence of chlorine and methoxy groups contributes to its pharmacological properties.
Property | Value |
---|---|
Molecular Formula | C21H20ClN3O4S |
Molecular Weight | 450.901 g/mol |
IUPAC Name | 5-chloro-3-(2-methoxyphenyl)-2-[(9H-purin-6-ylsulfanyl)methyl]-3,4-dihydroquinazolin-4-one |
CAS Number | Not Available |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest it may exhibit activity against specific kinases and enzymes involved in cancer progression and inflammation.
- Antitumor Activity : Research indicates that the compound possesses antitumor properties by inhibiting cell proliferation in various cancer cell lines.
- Anti-inflammatory Effects : It has shown promise in reducing inflammation markers in preclinical models.
- Antimicrobial Properties : Some studies suggest that this compound may exhibit antimicrobial activity against certain bacterial strains.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Chlorine Substitution : The presence of the chlorine atom at the 5-position enhances the compound's potency against specific targets.
- Methoxy Groups : The methoxy substituents on the phenyl rings are essential for maintaining solubility and bioavailability.
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
- In Vitro Studies : A study published in Nature demonstrated that derivatives of this compound inhibited tumor cell growth with IC50 values ranging from 10 to 30 µM across different cancer cell lines .
- In Vivo Models : Animal studies indicated that administration of this compound resulted in a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent .
- Pharmacokinetics : Research on the pharmacokinetic profile revealed favorable absorption characteristics and a half-life suitable for therapeutic use .
Properties
Molecular Formula |
C23H26ClN5O3 |
---|---|
Molecular Weight |
455.9 g/mol |
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-(3-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea |
InChI |
InChI=1S/C23H26ClN5O3/c1-31-18-8-6-7-17(14-18)25-23(30)29(19-13-16(24)10-11-20(19)32-2)15-22-27-26-21-9-4-3-5-12-28(21)22/h6-8,10-11,13-14H,3-5,9,12,15H2,1-2H3,(H,25,30) |
InChI Key |
BMNSMQIDPWVKFC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N(CC2=NN=C3N2CCCCC3)C(=O)NC4=CC(=CC=C4)OC |
Origin of Product |
United States |
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